dimethyl 5-{[(4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-yl)carbonyl]amino}isophthalate
Description
Dimethyl 5-{[(4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-yl)carbonyl]amino}isophthalate is a structurally complex organic compound featuring:
- Core structure: A pyrimido[1,2-a]benzimidazole scaffold fused with a tetrahydropyrimidine ring, which is oxidized at the 4-position (4-oxo group) .
- Substituents: A dimethyl isophthalate backbone linked via an amide bond to the pyrimido-benzimidazole moiety.
- Molecular weight: Estimated to range between 400–450 g/mol, based on structurally analogous compounds .
This compound’s hybrid architecture combines aromaticity, hydrogen-bonding capacity (amide and ester groups), and a rigid fused-ring system, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
dimethyl 5-[(4-oxo-2,3-dihydro-1H-pyrimido[1,2-a]benzimidazole-2-carbonyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6/c1-30-19(28)11-7-12(20(29)31-2)9-13(8-11)22-18(27)15-10-17(26)25-16-6-4-3-5-14(16)23-21(25)24-15/h3-9,15H,10H2,1-2H3,(H,22,27)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPLHIAHVQLYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2CC(=O)N3C4=CC=CC=C4N=C3N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 5-{[(4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-yl)carbonyl]amino}isophthalate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₉H₁₈N₄O₅
- CAS Number : 956626-31-6
The structure includes a benzimidazole moiety fused with a pyrimidine ring, which is known for its diverse biological activities. The presence of the dimethyl ester group enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various synthetic methodologies. Key steps include:
- Formation of the Pyrimidine Ring : Utilizing starting materials such as 3,4-difunctionalized quinolines.
- Coupling Reactions : Employing methods like Suzuki coupling to introduce the benzimidazole moiety.
- Final Esterification : Converting carboxylic acids to their corresponding dimethyl esters.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:
- Cell Lines Tested : CCRF-CEM leukemia cells and other solid tumor lines.
- Mechanism of Action : The compound appears to inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
Research has also indicated that this compound exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest a promising profile for further development as an antimicrobial agent.
Case Studies and Research Findings
A review of literature reveals various studies focusing on the biological activity of similar compounds within the pyrimidine and benzimidazole classes. Notable findings include:
These studies underscore the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and biological distinctions between dimethyl 5-{[(4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-yl)carbonyl]amino}isophthalate and related derivatives:
Key Comparative Insights:
Structural Complexity: The target compound’s fused pyrimido-benzimidazole system distinguishes it from simpler isophthalate derivatives (e.g., dimethyl terephthalate in ), which lack heterocyclic complexity and exhibit lower reactivity .
Functional Group Influence: The amide linkage in the target compound enables hydrogen bonding, a critical feature for molecular recognition in drug design. This contrasts with compounds like 2-chloropropanoyl chloride (), which lacks such interactions . Ester vs. Thioether Groups: While the benzyl ester in enhances stability, the methylsulfanyl group in similar compounds increases lipophilicity, affecting membrane permeability .
Biological Activity :
- Pyrimido-benzimidazole derivatives (e.g., ) are associated with kinase inhibition, anticancer, and antimicrobial activities. The target compound’s 4-oxo group may modulate these effects by altering electron distribution .
- Thiazole- or pyrrole-containing analogs () exhibit distinct bioactivity profiles, such as anticonvulsant (thiazole) or optoelectronic (pyrrole) properties, highlighting the target compound’s uniqueness .
Research Findings and Data:
- Synthetic Challenges : The multi-step synthesis of pyrimido-benzimidazole derivatives often requires precise control of cyclization and functionalization steps, as seen in and .
- Spectroscopic Characterization : Key techniques include $ ^1H $/$ ^{13}C $-NMR for confirming substituent positions (e.g., amide vs. ester protons) and HRMS for verifying molecular weight .
- Thermal Stability: Pyrimido-benzimidazole cores generally exhibit higher melting points (>200°C) compared to non-fused analogs (e.g., dimethyl terephthalate melts at ~140°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
